AT-035

Description

Propriétés

Formule moléculaire |

C23H35N3 |

|---|---|

Poids moléculaire |

353.5 g/mol |

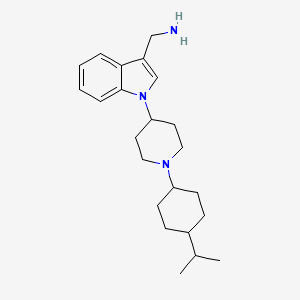

Nom IUPAC |

[1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine |

InChI |

InChI=1S/C23H35N3/c1-17(2)18-7-9-20(10-8-18)25-13-11-21(12-14-25)26-16-19(15-24)22-5-3-4-6-23(22)26/h3-6,16-18,20-21H,7-15,24H2,1-2H3 |

Clé InChI |

IPYIZXVSNKMLOX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1CCC(CC1)N2CCC(CC2)N3C=C(C4=CC=CC=C43)CN |

Origine du produit |

United States |

Foundational & Exploratory

The Regenerative Frontier: A Technical Guide to the Mechanism of Action of TRG-035 in Tooth Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prospect of regenerating complete, functional teeth represents a paradigm shift in dentistry, moving beyond mechanical replacement to biological restoration. At the forefront of this research is TRG-035, a therapeutic antibody with the potential to awaken dormant odontogenic processes. This technical guide provides an in-depth examination of the core mechanism of action of TRG-035, focusing on its molecular target, the signaling pathways it modulates, and the key preclinical evidence that underpins its development. All data is derived from foundational preclinical studies, offering a granular view of the scientific basis for this novel therapeutic approach.

Core Mechanism of Action: Targeting USAG-1

TRG-035 is a humanized monoclonal antibody developed to specifically target and neutralize the Uterine Sensitization-Associated Gene-1 (USAG-1) protein.[1] USAG-1 acts as a natural inhibitor of tooth development by antagonizing two critical signaling pathways: Bone Morphogenetic Protein (BMP) and Wnt.[1][2]

The therapeutic innovation of TRG-035 lies in its selective inhibition. While USAG-1 binds to both BMPs and the Wnt co-receptor LRP5/6, the specific antibody in development was engineered to preferentially disrupt the USAG-1/BMP interaction.[2][3][4] This specificity is crucial, as broad interference with Wnt signaling can have systemic side effects due to its role in the development and homeostasis of numerous other organs.[3][5]

By binding to USAG-1 and preventing it from sequestering BMPs, TRG-035 effectively increases the local bioavailability of active BMPs. This leads to enhanced BMP signaling within the odontogenic mesenchyme, reactivating developmental pathways that stimulate the growth of dormant tooth germs (primordia).[2][3][6] The result is the potential to form a complete, new tooth in a site of agenesis or loss.

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of TRG-035. In a normal state, USAG-1 inhibits both Wnt and BMP pathways. TRG-035 administration selectively blocks the USAG-1/BMP interaction, allowing BMP signaling to proceed and activate downstream transcription factors essential for tooth morphogenesis.

Caption: Mechanism of TRG-035 action on BMP and Wnt signaling pathways.

Preclinical Efficacy Data

The efficacy of anti-USAG-1 therapy has been demonstrated in multiple murine models of congenital tooth agenesis and in wild-type animals, including ferrets, which have a dental pattern more analogous to humans.[3][7]

In Vivo Efficacy in Mouse Models

A single intravenous injection of a murine anti-USAG-1 antibody was administered to pregnant mice carrying fetuses with congenital tooth agenesis (Msx1 knockout model) and to postnatal wild-type mice. The results demonstrate a significant rescue of the tooth agenesis phenotype and the generation of supernumerary teeth.

Table 1: Tooth Generation in Msx1-/- Mice after a Single Systemic Anti-USAG-1 Antibody Administration

| Genotype | Treatment Group | Number of Mice | Mice with Rescued/Developed Molar (%) |

|---|---|---|---|

| Msx1+/+ | Control (IgG) | 10 | 100% |

| Msx1-/- | Control (IgG) | 8 | 0% |

| Msx1-/- | Anti-USAG-1 Ab | 7 | 100% |

Data synthesized from findings reported in Takahashi et al., Science Advances (2021).[2][6]

Table 2: Supernumerary Tooth Formation in Wild-Type Mice after a Single Systemic Anti-USAG-1 Antibody Administration

| Treatment Group | Number of Mice | Mice with Supernumerary Maxillary Incisor (%) |

|---|---|---|

| Control (IgG) | 12 | 0% |

| Anti-USAG-1 Ab | 15 | 86.7% |

Data synthesized from findings reported in Takahashi et al., Science Advances (2021).[2][6]

In Vivo Efficacy in Ferrets

To confirm the therapeutic potential in a diphyodont animal (possessing two successive sets of teeth), a single dose of the anti-USAG-1 antibody was administered to postnatal ferrets.

Table 3: Supernumerary Tooth Formation in Ferrets after Anti-USAG-1 Antibody Administration

| Treatment Group | Number of Ferrets | Ferrets with Supernumerary Tooth (%) | Location of Supernumerary Tooth |

|---|---|---|---|

| Control (IgG) | 4 | 0% | N/A |

| Anti-USAG-1 Ab | 4 | 100% | Maxillary Incisor Region |

Data synthesized from findings reported in Takahashi et al., Science Advances (2021).[3][6]

Experimental Protocols

The following are summarized methodologies for the key experiments that form the basis of the preclinical data for anti-USAG-1 therapy.

Animal Models and Antibody Administration

-

Mouse Models: Msx1-deficient (C57BL/6 background) and wild-type mice were used. For congenital agenesis rescue studies, a single dose (10 mg/kg) of anti-USAG-1 monoclonal antibody or control mouse IgG was administered intravenously to pregnant female mice at embryonic day 13.5 (E13.5). For supernumerary tooth studies in wild-type mice, a single intraperitoneal injection was administered at postnatal day 0 (P0).[2]

-

Ferret Model: Postnatal day 20 (P20) male ferrets were administered a single intravenous dose (20 mg/kg) of anti-USAG-1 antibody or control IgG.[3]

Histological and Morphological Analysis

-

Sample Preparation: Embryonic or postnatal heads were collected, fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), and demineralized in 10% EDTA (pH 7.4) for up to 4 weeks.[8]

-

Staining: Samples were embedded in paraffin, sectioned at 5-7 µm, and stained with Hematoxylin and Eosin (H&E) for morphological analysis.[8]

-

Imaging: Sections were analyzed using standard light microscopy. Micro-CT imaging was also employed for three-dimensional visualization of tooth structures in ferret skulls.

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for evaluating anti-USAG-1 therapy.

Conclusion and Future Directions

The preclinical data strongly support the mechanism of action for TRG-035, demonstrating that targeted inhibition of USAG-1 can effectively and safely stimulate the development of dormant tooth germs by enhancing BMP signaling. A single administration has been shown to be sufficient to generate a fully formed, functional tooth in multiple animal models.[3] This cell-free molecular therapy offers a compelling alternative to conventional tissue engineering approaches for treating congenital tooth agenesis and potentially acquired tooth loss.[9]

Phase 1 human clinical trials for TRG-035 (referred to as Toregem) have commenced to assess the safety and optimal dosage in adult males missing at least one tooth.[1][7][10] If successful, future trials will expand to pediatric patients with congenital anodontia.[7] The successful translation of this therapy to the clinic, anticipated around 2030, would mark a revolutionary milestone in regenerative dentistry.[10]

References

- 1. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]

- 2. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New drug to regenerate lost teeth | EurekAlert! [eurekalert.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Regrowing Teeth With Antibodies – Morning Huddle [morninghuddle.co]

- 6. researchgate.net [researchgate.net]

- 7. Could You Grow New Teeth? - Celebrity Angels [celebrityangels.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. torontostarts.com [torontostarts.com]

A Technical Deep Dive into TRG-035: A Monoclonal Antibody Targeting USAG-1 for Tooth Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prospect of regenerating complete, functional teeth represents a paradigm shift in dentistry and regenerative medicine. At the forefront of this endeavor is TRG-035, a humanized monoclonal antibody developed by Toregem BioPharma.[1] This pioneering therapeutic targets the Uterine Sensitization-Associated Gene-1 (USAG-1) protein, a key negative regulator of tooth development. By inhibiting USAG-1, TRG-035 aims to reactivate dormant tooth buds, offering a potential treatment for congenital and acquired tooth loss.[2][3] This technical guide provides an in-depth overview of the core science behind TRG-035, including its mechanism of action, preclinical data, experimental protocols, and the design of its first-in-human clinical trial.

The Role of USAG-1 in Tooth Development and Regeneration

USAG-1, also known as Sclerostin Domain-Containing Protein 1 (SOSTDC1), is a secreted protein that acts as a potent antagonist of two critical signaling pathways in embryonic development and tissue homeostasis: the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways.[2][4][5] These pathways are instrumental in the complex interplay of epithelial and mesenchymal interactions that govern tooth formation.[6]

During normal tooth development, the number of teeth is strictly regulated. USAG-1 plays a crucial role in this process by suppressing the signaling that would otherwise lead to the formation of supernumerary (extra) teeth.[6] Studies in USAG-1 deficient mice have demonstrated enhanced BMP signaling, resulting in the development of additional teeth.[6] This key finding identified USAG-1 as a promising therapeutic target for tooth regeneration. By selectively inhibiting USAG-1, it is hypothesized that the natural "brake" on tooth development can be released, allowing for the growth of new teeth from dormant tooth primordia, often referred to as the "third dentition".[6]

USAG-1 Signaling Pathway

The inhibitory effect of USAG-1 on tooth development is mediated through its interaction with components of the BMP and Wnt signaling cascades. USAG-1 can directly bind to BMPs, preventing them from interacting with their receptors. Additionally, it can bind to the Wnt co-receptor LRP5/6, thereby inhibiting Wnt signaling.[6] The targeted inhibition of USAG-1 by a monoclonal antibody like TRG-035 is designed to restore and enhance these pro-odontogenic signals.

Preclinical Development of Anti-USAG-1 Antibodies

The foundation for TRG-035 was laid in a series of preclinical studies that aimed to develop and characterize monoclonal antibodies against USAG-1. These studies, primarily conducted in mouse models of congenital tooth agenesis, provided the proof-of-concept for this therapeutic approach.[6]

Generation and Characterization of Anti-USAG-1 Monoclonal Antibodies

Several murine monoclonal antibodies targeting USAG-1 were generated and categorized based on their ability to interfere with USAG-1's binding to components of the BMP and Wnt signaling pathways.[6] The binding affinities of these antibodies to mouse USAG-1 were determined, with some demonstrating high affinity.[6]

| Antibody Clone | Target Interaction | Binding Affinity (KD) to Mouse USAG-1 |

| #12 | BMP | 1.88E-09 M |

| #16 | Wnt | 3.65E-09 M |

| #37 | BMP | 1.34E-09 M |

| #48 | Wnt | Not determined |

| #57 | BMP & Wnt | 1.15E-09 M |

Table 1: Characteristics of Preclinical Anti-USAG-1 Monoclonal Antibodies. Data sourced from Murashima-Suginami et al., 2021.[6]

In Vivo Efficacy in Mouse Models

The in vivo efficacy of the anti-USAG-1 antibodies was evaluated in mouse models of congenital tooth agenesis. A single systemic administration of antibodies that neutralized the BMP-inhibitory function of USAG-1 was sufficient to induce the formation of a whole, functional tooth.[6] This demonstrated that enhancing BMP signaling is a critical factor in rescuing tooth development.

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of anti-USAG-1 antibodies.

Generation of Anti-USAG-1 Monoclonal Antibodies

A standard hybridoma technology protocol was utilized for the generation of murine monoclonal antibodies against USAG-1.

-

Antigen Preparation: Recombinant human USAG-1 protein was used as the antigen.

-

Immunization: USAG-1 knockout mice were immunized with the recombinant protein to elicit a robust immune response.

-

Hybridoma Production: Splenocytes from the immunized mice were fused with myeloma cells to generate hybridomas.

-

Screening and Selection: Hybridoma clones producing antibodies with high affinity and specificity for USAG-1 were selected through screening assays.

Analysis of Tooth Regeneration in Mouse Models

Micro-computed tomography (micro-CT) and histological analyses were the primary methods for assessing tooth regeneration.

Micro-CT Analysis:

-

Sample Preparation: Mouse mandibles were dissected and fixed.

-

Scanning: High-resolution scans were acquired using a micro-CT system.

-

3D Reconstruction: The scan data was used to generate 3D models of the mandibles.

-

Quantitative Analysis: Parameters such as the number, volume, and morphology of newly formed teeth were quantified.

Histological Analysis:

-

Tissue Processing: Mandibles were decalcified, embedded in paraffin, and sectioned.

-

Staining: Sections were stained with hematoxylin and eosin (H&E) to visualize tissue morphology.

-

Immunohistochemistry: Specific antibodies were used to detect the expression of markers for odontoblasts (e.g., Runx2) and mineralization (e.g., alkaline phosphatase - ALP) to characterize the newly formed dental tissues.[7][8]

TRG-035: From Preclinical to Clinical Development

Based on the promising preclinical results, a lead candidate antibody, TRG-035, was selected and humanized for clinical development.[9] Toregem BioPharma, in collaboration with WuXi Biologics, is advancing TRG-035 through clinical trials.[10]

Phase I Clinical Trial Design

The first-in-human clinical trial of TRG-035 is a Phase I, single-center, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of a single intravenous dose of TRG-035 in healthy adult male volunteers with at least one missing posterior tooth.[10][11]

| Trial Parameter | Description |

| Phase | I |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation |

| Primary Objective | To assess the safety and tolerability of a single intravenous dose of TRG-035 |

| Secondary Objectives | To evaluate the pharmacokinetics of TRG-035 |

| Population | Healthy adult males (30-64 years) with at least one missing molar |

| Intervention | Single intravenous injection of TRG-035 or placebo |

| Trial Location | Kyoto University Hospital, Japan |

| Projected Timeline | Initiation in September 2024, with an estimated duration of 11 months |

Table 2: Overview of the TRG-035 Phase I Clinical Trial. Data sourced from public announcements.[10][11]

Future Directions and Conclusion

The development of TRG-035 represents a significant milestone in the field of regenerative dentistry. The successful inhibition of USAG-1 to stimulate tooth regrowth in preclinical models provides a strong rationale for its clinical investigation.[6] The ongoing Phase I clinical trial will be a critical first step in determining the safety and potential efficacy of this novel therapeutic in humans.[10][11]

Future research will likely focus on optimizing dosing regimens, exploring the efficacy of TRG-035 in diverse patient populations (including those with different forms of tooth agenesis), and further elucidating the long-term safety and durability of regenerated teeth. The successful clinical translation of TRG-035 could revolutionize the treatment of tooth loss, offering a biological solution that restores natural form and function.

References

- 1. researchgate.net [researchgate.net]

- 2. denpedia.com [denpedia.com]

- 3. TRG035: Toregem BioPharma Anti-USAG-1 for Tooth Regeneration [dentinova.co.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. britasiadoctors.co.uk [britasiadoctors.co.uk]

- 6. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemical expression of hard tissue related factors in the mouse dental pulp after immediate teeth separation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunohistochemical expression of hard tissue related factors in the mouse dental pulp after immediate teeth separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a new antibody drug to treat congenital tooth agenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]

- 11. 先天性無歯症に対する歯の再生治療薬(通称名「歯生え薬」)の医師主導治験を開始|お知らせ|医学研究所 北野病院|大阪 [kitano-hp.or.jp]

The Bifunctional Role of USAG-1 in BMP and Wnt Signaling: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of Uterine Sensitization-Associated Gene-1 (USAG-1), a key regulator in the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of USAG-1 and its potential as a therapeutic target.

Executive Summary

USAG-1, also known as Sclerostin Domain-Containing Protein 1 (SOSTDC1), is a secreted glycoprotein that functions as a dual antagonist of the BMP and Wnt signaling pathways.[1][2][3][4][5] By directly interacting with BMPs and the Wnt co-receptor LRP5/6, USAG-1 plays a critical role in the regulation of various developmental processes, most notably in tooth development and kidney function.[1][3][4][6][7][8] Its inhibitory actions on these two pivotal signaling cascades have positioned USAG-1 as a compelling target for therapeutic intervention, particularly in the field of regenerative medicine for conditions such as tooth agenesis.[4][9][10][11] This guide summarizes the current understanding of USAG-1's function, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways.

Molecular Mechanism of USAG-1

USAG-1 exerts its inhibitory effects on the BMP and Wnt signaling pathways through direct protein-protein interactions.

Inhibition of BMP Signaling

USAG-1 functions as a direct antagonist of BMPs, with a notable interaction with BMP-7.[1][3][4][12][13] This interaction prevents BMP-7 from binding to its cell surface receptors (BMPRs), thereby inhibiting the downstream signaling cascade that involves the phosphorylation of Smad proteins (Smad1/5/8) and the subsequent regulation of target gene expression.[14] This antagonistic relationship is crucial in developmental processes where precise control of BMP signaling is required, such as in tooth and kidney development.[1][3][4][13]

Inhibition of Wnt Signaling

In the canonical Wnt signaling pathway, USAG-1 acts by binding to the Wnt co-receptor Low-density Lipoprotein Receptor-related Protein 5 and 6 (LRP5/6).[15][6][7] This interaction is thought to prevent the formation of the Wnt-Frizzled-LRP5/6 ternary complex, which is essential for the stabilization of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[7] By sequestering LRP5/6, USAG-1 effectively dampens Wnt signaling.

Quantitative Data on USAG-1 Interactions

The following tables summarize the available quantitative data for the interactions of USAG-1 and its therapeutic antibodies.

| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |

| Anti-USAG-1 mAb #12 : Mouse USAG-1 | 1.3 x 10⁻⁹ M | Not Specified | [15] |

| Anti-USAG-1 mAb #16 : Mouse USAG-1 | 1.1 x 10⁻⁷ M | Not Specified | [15] |

| Anti-USAG-1 mAb #37 : Mouse USAG-1 | 1.1 x 10⁻⁹ M | Not Specified | [15] |

| Anti-USAG-1 mAb #48 : Mouse USAG-1 | 1.3 x 10⁻⁷ M | Not Specified | [15] |

| Anti-USAG-1 mAb #57 : Mouse USAG-1 | 2.5 x 10⁻⁹ M | Not Specified | [15] |

| USAG-1 : BMP-7 | Not Available | ||

| USAG-1 : LRP5/6 | Not Available |

| Inhibitor | Pathway | IC50 | Assay | Reference |

| USAG-1 | BMP Signaling | Not Available | Alkaline Phosphatase Assay | |

| USAG-1 | Wnt Signaling | Not Available | TCF/LEF Luciferase Reporter Assay |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical BMP and Wnt signaling pathways and the inhibitory role of USAG-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of USAG-1.

Co-Immunoprecipitation (Co-IP) of USAG-1 with BMP-7 or LRP6

This protocol is designed to verify the interaction between USAG-1 and its binding partners in a cellular context.

Materials:

-

Cells expressing tagged USAG-1 (e.g., HEK293T cells)

-

Cells expressing tagged BMP-7 or LRP6

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Antibody against the tag on USAG-1 (e.g., anti-FLAG or anti-HA)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot reagents

-

Antibodies against the tags on BMP-7 or LRP6 for detection

Procedure:

-

Cell Lysis: Co-transfect cells with plasmids encoding tagged USAG-1 and tagged BMP-7 or LRP6. After 24-48 hours, wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the antibody against the USAG-1 tag to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

-

Bead Capture: Add fresh protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash 3-5 times with Co-IP Lysis/Wash Buffer.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the tags on BMP-7 or LRP6 to detect co-immunoprecipitated proteins.

References

- 1. Interactions between BMP-7 and USAG-1 (Uterine Sensitization-Associated Gene-1) Regulate Supernumerary Organ Formations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interactions between BMP-7 and USAG-1 (Uterine Sensitization-Associated Gene-1) Regulate Supernumerary Organ Formations | PLOS One [journals.plos.org]

- 4. frontlinegenomics.com [frontlinegenomics.com]

- 5. Human USAG-1 Protein, Fc Tag | ACROBiosystems [acrobiosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Sostdc1: A soluble BMP and Wnt antagonist that is induced by the interaction between myeloma cells and osteoblast lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Sostdc1 in skeletal biology and cancer [frontiersin.org]

- 9. Development of a new antibody drug to treat congenital tooth agenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trial.medpath.com [trial.medpath.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Interactions between BMP-7 and USAG-1 (uterine sensitization-associated gene-1) regulate supernumerary organ formations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of BMP-7 and USAG-1 (a BMP antagonist) in kidney development and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. path.ox.ac.uk [path.ox.ac.uk]

- 15. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to TRG-035: A Monoclonal Antibody for Tooth Regrowth

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRG-035 is an investigational monoclonal antibody therapy with the potential to revolutionize the treatment of tooth loss. Developed by Toregem BioPharma, a spin-off from Kyoto University, TRG-035 represents a novel approach to dental medicine by stimulating the growth of new teeth. This therapy is currently undergoing clinical trials and has garnered significant attention for its potential to offer a biological solution for tooth regeneration. This technical guide provides a comprehensive overview of the science, preclinical data, and clinical development of TRG-035.

Mechanism of Action: Targeting USAG-1

The therapeutic strategy of TRG-035 centers on the inhibition of the Uterine Sensitization-Associated Gene-1 (USAG-1) protein. USAG-1 is a negative regulator of tooth development. It functions by antagonizing two crucial signaling pathways essential for odontogenesis: Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) signaling.[1] By binding to BMPs and the Wnt co-receptor LRP5/6, USAG-1 effectively suppresses the signaling cascades that drive tooth formation.[2][3]

TRG-035 is a monoclonal antibody designed to specifically neutralize the activity of USAG-1. By binding to USAG-1, TRG-035 prevents its interaction with BMPs, thereby promoting BMP signaling and leading to the development of tooth germs.[2][4] Preclinical studies have shown that a targeted anti-USAG-1 antibody that primarily interferes with the USAG-1-BMP interaction is effective in inducing tooth regeneration while minimizing potential side effects associated with systemic Wnt pathway modulation.[4]

Signaling Pathway of USAG-1 in Tooth Development

Caption: USAG-1 inhibits both Wnt and BMP signaling pathways, which are crucial for tooth development.

Mechanism of TRG-035 Action

Caption: TRG-035 neutralizes USAG-1, allowing BMP signaling to proceed and promote tooth development.

Preclinical Development

TRG-035 has undergone extensive preclinical testing in various animal models, including mice, ferrets, and dogs, to evaluate its safety and efficacy. The foundational research was published in Science Advances in 2021 by a team led by Dr. Katsu Takahashi.[4]

Experimental Protocols

A summary of the key experimental protocols from the preclinical studies is provided below.

Generation of Anti-USAG-1 Monoclonal Antibodies:

-

Immunization: USAG-1 knockout mice were immunized with recombinant mouse USAG-1 protein.

-

Hybridoma Production: Spleen cells from immunized mice were fused with myeloma cells to generate hybridomas.

-

Screening: Hybridomas were screened for the production of antibodies that specifically bind to USAG-1.

-

Antibody Selection: Several candidate monoclonal antibodies were selected based on their binding affinity and neutralizing activity against USAG-1.

Animal Models:

-

Mouse Models of Congenital Tooth Agenesis: Mice with genetic mutations that mimic human congenital tooth agenesis (e.g., Msx1 knockout, Eda knockout) were used to assess the therapeutic potential of the anti-USAG-1 antibodies.

-

Ferret Model: Ferrets were chosen as a non-rodent model due to their diphyodont dentition (having two successive sets of teeth) and dental patterns similar to humans.

Administration and Analysis:

-

Antibody Administration: A single intraperitoneal or intravenous injection of the anti-USAG-1 antibody was administered to the animal models.

-

Phenotypic Analysis: Tooth regeneration was assessed through micro-computed tomography (µCT) imaging and histological analysis of the jaw.

-

Safety Evaluation: The general health, body weight, and survival of the animals were monitored to assess any potential adverse effects.

Preclinical Data

The preclinical studies demonstrated the efficacy of anti-USAG-1 antibody therapy in promoting tooth regeneration.

| Animal Model | Antibody Candidate(s) | Key Findings | Reference |

| Msx1 knockout mice | N/A (genetic knockout of USAG-1) | Double knockout of Msx1 and USAG-1 resulted in the recovery of molar tooth formation. | [4] |

| Eda knockout mice | Various anti-USAG-1 mAbs | A single injection of a specific anti-USAG-1 antibody (which primarily blocks the USAG-1-BMP interaction) led to the regeneration of a whole tooth. | [4] |

| Ferrets | Anti-USAG-1 mAb | A single intravenous administration of the anti-USAG-1 antibody resulted in the formation of a supernumerary tooth, demonstrating the potential for third-dentition induction. | [4] |

| Dogs | Anti-USAG-1 mAb | Successful growth of functional teeth was observed. | [5] |

Clinical Development

Based on the promising preclinical data, Toregem BioPharma has advanced TRG-035 into clinical development.

Phase 1 Clinical Trial

A Phase 1 clinical trial of TRG-035 is currently underway to evaluate its safety and tolerability in humans.

| Trial Identifier | NCT number not publicly available |

| Phase | 1 |

| Status | Ongoing |

| Primary Objective | To assess the safety and tolerability of a single intravenous dose of TRG-035. |

| Study Population | 30 healthy adult males (aged 30-64) with at least one missing tooth. |

| Intervention | A single intravenous infusion of TRG-035. |

| Primary Outcome Measures | Incidence of adverse events. |

| Secondary Outcome Measures | Pharmacokinetic profile of TRG-035. |

| Location | Kyoto University Hospital, Japan |

As of the latest available information, no quantitative data from this ongoing trial has been publicly released.

Future Clinical Development

Following the completion of the Phase 1 trial, Toregem BioPharma plans to initiate subsequent trials in patients with congenital tooth agenesis, including children. The long-term goal is to develop TRG-035 as a treatment for both congenital and acquired tooth loss.

Experimental Workflow: From Preclinical to Clinical

Caption: The development pathway for TRG-035 from initial discovery to potential regulatory approval.

Conclusion

TRG-035 is a pioneering therapeutic candidate with the potential to fundamentally change the landscape of dental medicine. By targeting the USAG-1 protein, TRG-035 offers a biological approach to tooth regeneration that has shown significant promise in preclinical models. The ongoing Phase 1 clinical trial is a critical step in evaluating the safety and potential of this novel therapy in humans. The successful development of TRG-035 could provide a much-needed treatment option for individuals with congenital and acquired tooth loss, moving beyond replacement to true regeneration. Further research and clinical data are eagerly awaited by the scientific and medical communities.

References

- 1. Tooth Regeneration Therapy: Regrowing Teeth May Soon Be Possible - Today's RDH [todaysrdh.com]

- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 3. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Japan Begins Human Trials for Tooth Regrowth Drug TRG-035 [luminancedentaire.ca]

Preclinical Profile of AT-035 (Izokibep): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-035, now known as izokibep (also referred to as ABY-035), is a novel, small protein therapeutic designed as a potent and selective inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical research on izokibep in animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The preclinical data package supports the clinical development of izokibep for the treatment of IL-17A-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and hidradenitis suppurativa.

Mechanism of Action: A Potent IL-17A Ligand Trap

Izokibep is an 18.6 kDa protein therapeutic composed of two IL-17A-specific Affibody® domains flanking a central albumin-binding domain.[1][2][3] This unique "ligand trap" design allows izokibep to bind with high affinity to both subunits of the IL-17A homodimer, effectively neutralizing its activity and preventing it from binding to its receptor, IL-17R.[1][2] The inhibition of the IL-17A signaling pathway subsequently blocks the downstream production of pro-inflammatory cytokines and chemokines, such as IL-6 and CXCL1 (KC in mice), which are key drivers of inflammation and tissue damage in various autoimmune diseases.[1][2] The inclusion of the albumin-binding domain is intended to extend the plasma half-life of this small molecule therapeutic.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the superior potency and efficacy of izokibep in comparison to established anti-IL-17A monoclonal antibodies, secukinumab and ixekizumab.

Quantitative Efficacy Data

| Assay | Molecule | IC50 (ng/mL) | In Vivo Dose for Complete Inhibition (mg/kg) | Relative Efficacy (vs. Secukinumab) | Relative Efficacy (vs. Ixekizumab) |

| In Vitro NHDF Cell Assay | Izokibep | 0.4[1][2] | - | ~103x | ~9x |

| Ixekizumab | 3.5[1][2] | - | ~12x | - | |

| Secukinumab | 41[1][2] | - | - | - | |

| In Vivo Murine KC Model | Izokibep | - | 0.1[1] | ~50x | ~30x |

| Ixekizumab | - | 3[1] | ~1.7x | - | |

| Secukinumab | - | 5[1] | - | - |

Experimental Protocols

-

Objective: To determine the in vitro potency of izokibep in inhibiting IL-17A-induced pro-inflammatory cytokine production.

-

Methodology:

-

Normal Human Dermal Fibroblasts (NHDFs) were stimulated with 64 pM of IL-17A and 10 fM of IL-1β.

-

The stimulated cells were treated with increasing concentrations of izokibep, secukinumab, or ixekizumab.

-

The production of Interleukin-6 (IL-6) was measured to assess the level of inhibition.

-

IC50 values, the concentration of the inhibitor required to reduce the IL-6 production by 50%, were calculated.[1][2]

-

-

Objective: To evaluate the in vivo efficacy of izokibep in a proof-of-mechanism mouse model.

-

Methodology:

-

C57BL/6J mice were used for the study (n=6 animals per compound and dose level).

-

Human IL-17A was administered subcutaneously to the mice to induce the secretion of Keratinocyte Chemoattractant (KC), the murine ortholog of human CXCL1.

-

Izokibep, secukinumab, or ixekizumab were administered to different groups of mice.

-

The concentration of KC in the serum was quantified using an ELISA kit.

-

The dose-dependent inhibition of KC secretion was determined for each compound.[1]

-

Preclinical Safety and Toxicology

A comprehensive toxicology program was conducted for izokibep in cynomolgus monkeys, identified as the most relevant species due to the cross-reactivity of izokibep with cynomolgus monkey IL-17A.[1]

Quantitative Toxicology Data

| Study Duration | Route of Administration | Dose Levels (mg/kg/week) | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/week) |

| 28-Day | Intravenous | Not Specified | 40 |

| 13-Week | Subcutaneous | Not Specified | 20 |

| 26-Week | Subcutaneous | 10, 20, 40[1] | 20[1] |

Toxicology Study Protocols

-

Objective: To assess the long-term safety and tolerability of izokibep.

-

Methodology:

-

Cynomolgus monkeys were administered izokibep via weekly subcutaneous injections for 26 weeks.

-

Three dose groups were included: 10, 20, and 40 mg/kg/week.

-

A comprehensive set of safety parameters were monitored throughout the study, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.

-

The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study findings.[1]

-

-

Key Findings: Izokibep was generally well-tolerated. The NOAEL was established at 20 mg/kg/week. At the 40 mg/kg/week dose, the formation of a local abscess and systemic sequelae were observed in one female animal, which was considered an adverse event.[1]

Safety pharmacology studies were integrated into the nonclinical toxicology program in cynomolgus monkeys. These assessments revealed no adverse effects of izokibep on the central nervous, cardiovascular, or respiratory systems.[1]

Pharmacokinetics

While detailed quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from preclinical animal studies are not extensively reported in the reviewed literature, the design of izokibep with an albumin-binding domain is explicitly stated to improve its pharmacokinetic properties.[5] This feature is intended to extend the in vivo half-life of the small molecule, allowing for less frequent dosing. The clinical development program for izokibep has characterized its pharmacokinetic profile in humans.[1]

Conclusion

The preclinical data for this compound (izokibep) in animal models demonstrates a promising efficacy and safety profile. Its potent and selective inhibition of IL-17A, coupled with a favorable toxicology profile in a relevant non-human primate species, provided a strong rationale for its advancement into clinical trials. The in vivo studies confirmed its superior efficacy compared to existing monoclonal antibody therapies on a weight-for-weight basis. These findings underscore the potential of izokibep as a differentiated therapeutic option for patients with IL-17A-driven inflammatory diseases.

References

- 1. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACELYRIN Announces Positive Phase 3 Izokibep Results in Hidradenitis Suppurativa to be Presented at EADV 2024 [synapse.patsnap.com]

The Genetic Basis of Tooth Agenesis and the Therapeutic Potential of AT-035: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tooth agenesis, the congenital absence of one or more teeth, is a prevalent developmental anomaly with a strong genetic underpinning.[1][2] Understanding the molecular pathways governing odontogenesis is crucial for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the genetic basis of tooth agenesis, focusing on key genes and signaling pathways. It further explores the mechanism of action and preclinical data of AT-035 (TRG-035), a promising monoclonal antibody therapy for tooth regeneration. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

The Genetic Landscape of Tooth Agenesis

Tooth agenesis can be classified as syndromic, occurring with other anomalies, or non-syndromic, as an isolated condition. The prevalence of non-syndromic tooth agenesis, excluding third molars, ranges from 2.2% to 10.1% in the general population.[3] Mutations in several key genes, primarily those encoding transcription factors and signaling molecules, have been identified as causative.[4]

Key Genes Implicated in Tooth Agenesis

Mutations in MSX1, PAX9, WNT10A, and EDA are the most frequently identified genetic causes of tooth agenesis.[1][2] These genes play critical roles in the intricate epithelial-mesenchymal interactions that orchestrate tooth development.

-

MSX1 : A member of the muscle segment homeobox gene family, MSX1 is a transcription factor crucial for the development of craniofacial structures, including teeth.[5] Mutations in MSX1 are often associated with the agenesis of premolars and maxillary first molars.[6][7]

-

PAX9 : This paired-box transcription factor is essential for the development of several organs, including teeth.[8] Mutations in PAX9 predominantly lead to the agenesis of molars.[7][9]

-

WNT10A : A signaling molecule in the Wnt pathway, WNT10A mutations are a major cause of isolated hypodontia and oligodontia.[10][11] Individuals with bi-allelic WNT10A mutations typically exhibit severe tooth agenesis, while heterozygous carriers may have a milder phenotype or be unaffected.[11][12]

-

EDA : This gene encodes ectodysplasin A, a protein involved in the development of ectodermal derivatives, including teeth, hair, and sweat glands. Mutations in EDA cause X-linked hypohidrotic ectodermal dysplasia, a condition characterized by severe tooth agenesis.[4]

Quantitative Genotype-Phenotype Correlations

The number and pattern of missing teeth can vary depending on the affected gene and the nature of the mutation. The following tables summarize quantitative data from studies investigating the correlation between genotype and the tooth agenesis phenotype.

| Gene | Mutation Type | Number of Patients | Average Number of Missing Teeth (excluding third molars) | Most Frequently Missing Teeth | Reference |

| MSX1 | Missense/Nonsense | 108 | Not specified | Maxillary second premolars, Mandibular second premolars, Maxillary first premolars | [5] |

| Missense (Arg196Pro) | Family Study | 11.0 | Premolars, some molars | [13] | |

| Nonsense (Ser105Stop) | Family Study | 8.4 | Premolars, some molars | [13] | |

| PAX9 | All mutations | 178 | Not specified | Molars (especially second molars) | [9] |

| Nonsense | 16 | Higher prevalence of missing teeth (66.1%) | Lower second molars (100%) | [3] | |

| Frameshift | 16 | 49.6% missing teeth prevalence | Lower second molars (100%) | [3] | |

| Missense | 16 | 40.5% missing teeth prevalence | Lower second molars (100%) | [3] | |

| WNT10A | Bi-allelic | Not specified | 6 to 26 (most often 16) | Not specified | [12] |

| Heterozygous | Not specified | Up to 6 | Not specified | [12] | |

| Various | 31 (≥4 missing teeth) | Not specified | Not specified | [14] | |

| Various | 474 (1-3 missing teeth) | Not specified | Not specified | [14] | |

| EDA | Pathogenic variants | 23 | 12.6 | Mandibular lateral incisors (91.3%), Mandibular central incisors (89.1%), Maxillary lateral incisors (84.8%) | [2] |

Signaling Pathways in Tooth Development and Agenesis

Odontogenesis is regulated by a complex network of signaling pathways, including Wnt/β-catenin, Bone Morphogenetic Protein (BMP), and Ectodysplasin (EDA). Disruptions in these pathways are central to the pathology of tooth agenesis.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is fundamental for tooth initiation and morphogenesis. Wnt ligands, such as WNT10A, bind to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes essential for tooth development.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.shoppinggou.com [m.shoppinggou.com]

- 4. aaup.edu [aaup.edu]

- 5. Novel MSX1 Gene Variants in Chinese Children with Non-Syndromic Tooth Agenesis: A Clinical and Genetic Analysis [mdpi.com]

- 6. Genetic Anomalies and Tooth Agenesis: Review Article – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. [Correlation between the phenotype and genotype of tooth agenesis patients by tooth agenesis code] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Four Novel PAX9 Variants and the PAX9-Related Non-Syndromic Tooth Agenesis Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tooth agenesis patterns and variants in PAX9: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutations in WNT10A are present in more than half of isolated hypodontia cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The WNT10A gene in ectodermal dysplasias and selective tooth agenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The WNT10A gene in Ectodermal Dysplasias and Selective Tooth Agenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of MSX1 in Human Tooth Agenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dawn of Regenerative Dentistry: A Technical Guide to the Discovery and Development of USAG-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Uterine Sensitization-Associated Gene-1 (USAG-1) inhibitors, a groundbreaking therapeutic approach for tooth regeneration. By targeting a key negative regulator of odontogenesis, these novel antibody-based drugs have the potential to revolutionize the treatment of congenital tooth agenesis and acquired tooth loss.

Discovery of USAG-1 as a Key Regulator of Tooth Development

The foundation for USAG-1-targeted therapy stems from foundational genetic research in mouse models. Scientists observed that mice genetically deficient in the Usag-1 gene developed supernumerary (extra) teeth.[1][2] This pivotal finding identified USAG-1 as a natural antagonist of tooth development, effectively acting as a brake on the formation of new teeth.[1]

USAG-1, also known as Sclerostin domain-containing 1 (SOSTDC1), is a bifunctional protein that negatively regulates two critical signaling pathways essential for organogenesis, including tooth formation: the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[3][4][5]

-

BMP Signaling: Crucial for the morphogenesis and differentiation of tooth germs.[2]

-

Wnt Signaling: Important for the initial development and proliferation of cells that form the tooth bud.[2]

Studies in Usag-1 knockout mice revealed that the development of supernumerary teeth was primarily a result of enhanced BMP signaling, which rescued rudimentary tooth germs from programmed cell death (apoptosis).[6] This established USAG-1 as a prime therapeutic target: its inhibition could potentially "release the brakes" on tooth development, allowing for the regeneration of missing teeth.[7]

USAG-1 Signaling Pathways in Odontogenesis

USAG-1 exerts its inhibitory effects by directly binding to BMPs and the Wnt co-receptor LRP5/6.[3][8] This dual antagonism is a key consideration in therapeutic development. While both pathways are important for tooth development, they are also involved in the growth and homeostasis of numerous other organs and tissues. Systemic, non-specific inhibition of both pathways could lead to significant adverse effects.[1][9]

The breakthrough in developing a viable therapeutic came from creating a monoclonal antibody that selectively interferes with the interaction between USAG-1 and BMP, without affecting the USAG-1 and LRP5/6 (Wnt) interaction.[3][10][11] This specificity ensures that the pro-odontogenic effects of enhanced BMP signaling are achieved while minimizing the risk of off-target effects associated with altering the Wnt pathway.[1]

Development of a Neutralizing Anti-USAG-1 Antibody

The primary therapeutic candidate, TRG035, is a humanized monoclonal antibody developed by Toregem BioPharma.[7][8][12] The development and selection process followed a meticulous workflow designed to identify an antibody with high efficacy and a favorable safety profile.

Experimental Workflow for Antibody Development

The strategy involved generating multiple monoclonal antibodies and screening them for the desired characteristic: potent neutralization of USAG-1's BMP-inhibitory function without affecting its Wnt-inhibitory function.

Experimental Protocols and Methodologies

The preclinical validation of anti-USAG-1 therapy relied on several key experimental models and techniques, primarily detailed in the seminal 2021 Science Advances publication by Takahashi, Sugai, and colleagues.[3][10][13]

Generation of USAG-1 Knockout Mice

-

Method: Usag-1 knockout (KO) mice were generated using the CRISPR-Cas9 system on a C57BL/6J genetic background.

-

Purpose: To confirm the phenotype of supernumerary tooth formation and to provide a host for antibody production that would not generate antibodies against conserved epitopes (as the host lacks the protein).[3]

Monoclonal Antibody Production

-

Antigen: Bioactive human USAG-1 recombinant protein was used as the antigen.

-

Immunization: Usag-1 KO mice were immunized with the recombinant protein.

-

Screening: Hybridomas were generated and screened to identify five promising mouse USAG-1 monoclonal antibodies (designated #12, #16, #37, #48, and #57).[3]

In Vitro Binding and Neutralization Assays

-

Protocol: Enzyme-linked immunosorbent assays (ELISAs) were performed to assess the ability of the purified antibodies to interfere with the binding of USAG-1 to BMP and to the extracellular domain of the Wnt co-receptor LRP6.

-

Purpose: To identify antibodies that selectively blocked the USAG-1/BMP interaction.

In Vivo Animal Models

-

Congenital Tooth Agenesis Mouse Models: Mice with genetic defects mimicking human congenital tooth agenesis (e.g., Msx1 KO, Eda KO) were used. A single systemic administration of a lead candidate antibody was administered to pregnant mothers or neonatal pups.[3][6]

-

Wild-Type Mice and Ferrets: To assess the ability of the antibody to induce the formation of a "third dentition," a single dose was administered to wild-type animals. Ferrets were chosen as a non-rodent model due to their dental patterns being more similar to humans.[9][14]

-

Analysis: Efficacy was evaluated through micro-computed tomography (μCT) scans and histological analysis of skulls to count the number of teeth and assess their morphology.

Summary of Preclinical Data

While specific quantitative data such as binding affinities (Kd) and IC50 values for the lead antibodies are not publicly available in the cited literature, the preclinical studies provide robust qualitative and semi-quantitative evidence of efficacy.

Table 1: In Vitro Selectivity of Lead Anti-USAG-1 Monoclonal Antibodies

| Antibody Clone | Inhibition of USAG-1/BMP Interaction | Inhibition of USAG-1/LRP6 (Wnt) Interaction | In Vivo Effect on Tooth Number |

| #16 | Yes | Yes | Not selected as lead candidate |

| #37 | Yes | No | Tooth Regeneration |

| #57 | Yes | No | Tooth Regeneration |

| Data synthesized from Murashima-Suginami et al., Science Advances (2021). The study demonstrated that antibodies interfering with USAG-1's binding to BMP, but not LRP5/6, were effective for tooth regeneration.[3][10] |

Table 2: In Vivo Efficacy of a Single Administration of Anti-USAG-1 Antibody

| Animal Model | Condition | Outcome of Treatment | Citation |

| Eda-deficient Mice | Congenital Tooth Agenesis | Rescued tooth agenesis; normal tooth formation restored. | [3][6] |

| Msx1-deficient Mice | Congenital Tooth Agenesis | Rescued tooth agenesis in double-knockout models. | [10][15] |

| Wild-Type Mice | Normal Dentition | Dose-dependent formation of a whole supernumerary tooth. | [3][4] |

| Ferrets | Normal Dentition | Generation of an additional, fully functional tooth. | [5][14] |

Clinical Development and Future Outlook

The promising preclinical results have led to the clinical development of a humanized anti-USAG-1 antibody, TRG035 , by Toregem BioPharma, a startup from Kyoto University.[5][8][12]

-

Manufacturing: A strategic partnership has been formed with WuXi Biologics for the development and GMP manufacturing of TRG035.[8]

-

Phase I Clinical Trials: The first-in-human clinical trials began in September 2024 at Kyoto University Hospital.[5][14]

-

Initial Cohort: The trial enrolled healthy adult male volunteers with at least one missing posterior tooth to evaluate the safety, tolerability, and pharmacokinetics of the drug.[14]

-

Future Cohorts: Subsequent phases plan to target patients with congenital tooth agenesis, including children aged 2-7, who currently have limited treatment options.[14]

-

If the clinical trials prove successful, Toregem BioPharma aims for regulatory approval and commercial availability of the tooth regeneration drug by 2030.[12] This therapy represents a paradigm shift from conventional restorative dentistry to true biological regeneration, offering hope for a future where lost teeth can be regrown.[4]

References

- 1. frontlinegenomics.com [frontlinegenomics.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. britasiadoctors.co.uk [britasiadoctors.co.uk]

- 5. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]

- 6. Advances in tooth agenesis and tooth regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRG035: Toregem BioPharma Anti-USAG-1 for Tooth Regeneration [dentinova.co.uk]

- 8. labiotech.eu [labiotech.eu]

- 9. journal.medizzy.com [journal.medizzy.com]

- 10. researchgate.net [researchgate.net]

- 11. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 12. cinikdental.com [cinikdental.com]

- 13. Anti-USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]

- 15. Evolving Strategies and Materials for Scaffold Development in Regenerative Dentistry | MDPI [mdpi.com]

Cell-Free Molecular Therapy for Tooth Regeneration: An In-depth Technical Guide

December 2025

Abstract

The field of regenerative dentistry is undergoing a paradigm shift, moving beyond traditional restorative approaches to embrace biologically-based therapies aimed at regenerating damaged dental tissues. Cell-free molecular therapy has emerged as a promising and clinically translatable strategy for tooth regeneration, circumventing the challenges associated with cell-based therapies. This technical guide provides a comprehensive overview of the core principles of cell-free tooth regeneration, with a focus on the molecular signaling, biomaterial scaffolds, and experimental protocols that underpin this innovative approach. Detailed methodologies for key experiments are provided, and quantitative data from seminal studies are summarized to facilitate comparison and guide future research. This guide is intended for researchers, scientists, and drug development professionals working to advance the next generation of dental therapeutics.

Introduction

Conventional dental treatments for damaged or lost tooth structure, such as fillings, crowns, and implants, are effective in restoring function but do not recapitulate the biological vitality of the natural tooth. Regenerative endodontics aims to replace damaged dentin and pulp with new, living tissue, thereby restoring the tooth's inherent sensory and defense mechanisms.[1][2] Cell-free therapies are at the forefront of this effort, offering a more practical and less immunogenic alternative to cell-based approaches.[3][4]

The core principle of cell-free molecular therapy for tooth regeneration lies in the recruitment of endogenous stem cells to the site of injury and the subsequent induction of their differentiation into odontoblasts and other dental pulp cells. This is achieved through the controlled delivery of bioactive signaling molecules, such as growth factors, within a biocompatible scaffold that provides a supportive microenvironment for tissue regeneration.[5][6] This guide will delve into the key components of this approach: the signaling pathways that govern tooth development and regeneration, the design and fabrication of scaffolds, and the experimental methods used to evaluate the efficacy of these therapies.

Key Signaling Pathways in Tooth Regeneration

Tooth development, or odontogenesis, is a complex process orchestrated by a series of reciprocal interactions between the dental epithelium and the underlying neural crest-derived mesenchyme. These interactions are mediated by a number of highly conserved signaling pathways that are also crucial for tooth regeneration. Understanding these pathways is fundamental to the rational design of cell-free molecular therapies.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role throughout all stages of tooth development, from initiation to root formation.[7] Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and morphogenesis. Overexpression of Wnt inhibitors has been shown to impair tooth formation, while constitutive activation can lead to the development of supernumerary teeth.[7]

Bone Morphogenetic Protein (BMP) Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are members of the Transforming Growth Factor-beta (TGF-β) superfamily and are critical for the differentiation of odontoblasts, the cells responsible for dentin formation.[8] BMPs bind to serine/threonine kinase receptors on the cell surface, initiating a signaling cascade that results in the phosphorylation of Smad proteins. These activated Smads then enter the nucleus and regulate the expression of genes involved in odontoblast differentiation, such as Dentin Sialophosphoprotein (DSPP) and Dentin Matrix Protein 1 (DMP1).

Fibroblast Growth Factor (FGF) Signaling Pathway

Fibroblast Growth Factors (FGFs) and their receptors are involved in various aspects of tooth development, including cell proliferation, migration, and differentiation. The interaction of FGFs with their receptors activates multiple downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for the regulation of cell fate decisions in the developing tooth.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is another critical regulator of tooth morphogenesis, particularly in the formation of the enamel knot, a transient signaling center that determines the shape of the tooth crown. Shh signaling is also involved in the communication between the epithelium and mesenchyme during tooth development.

Experimental Workflows

The development and evaluation of cell-free molecular therapies for tooth regeneration typically follow a structured experimental workflow, from the initial design and fabrication of the therapeutic construct to its in vivo testing and subsequent analysis.

General Workflow for Cell-Free Tooth Regeneration

This workflow outlines the key stages involved in a typical preclinical study investigating a cell-free approach to tooth regeneration.

Quantitative Data on Cell-Free Therapies

The efficacy of cell-free molecular therapies is evaluated based on various quantitative metrics, including the amount of regenerated tissue, the expression of specific cellular markers, and the mechanical properties of the regenerated structures. The following tables summarize key quantitative data from representative studies in the field.

Table 1: Efficacy of Different Growth Factors in Dentin Regeneration

| Growth Factor(s) | Delivery Vehicle | Animal Model | Time Point | Outcome Measure | Result | Reference |

| PRGF (F2 fraction) | Direct application | Rabbit | 28 days | Percentage of dentin growth | 63.25% | [1][9] |

| PRGF (F1 fraction) | Direct application | Rabbit | 28 days | Percentage of dentin growth | 57.63% | [1][9] |

| MTA (control) | Direct application | Rabbit | 28 days | Percentage of dentin growth | 38.64% | [1][9] |

| BMP-7 | Decellularized dental pulp | In vitro (WJMSCs) | 21 days | DMP-1 gene expression (relative) | ~7.5-fold increase (25 ng/mL) | [10] |

| BMP-7 | Decellularized dental pulp | In vitro (WJMSCs) | 21 days | Runx2 gene expression (relative) | ~3.5-fold increase (25 ng/mL) | [10] |

Table 2: Properties of Scaffolds Used in Tooth Regeneration

| Scaffold Material | Porosity (%) | Compressive Strength (MPa) | Reference |

| Biphasic Calcium Phosphate | 86-88 | N/A | [11] |

| 3D-printed PCL | 79.3 | N/A | [7] |

| 3D-printed GPC | 78.1 | N/A | [7] |

| 3D-printed 15 MGPC | 77.6 | N/A | [7] |

| 3D-printed 30 MGPC | 78.4 | N/A | [7] |

| Collagen/β-TCP (22.5 wt%) | N/A | 2.29 ± 0.11 | [12] |

| Collagen/β-TCP (45.0 wt%) | N/A | 3.20 ± 0.25 | [12] |

| Collagen/β-TCP (67.5 wt%) | N/A | 3.39 ± 0.39 | [12] |

| Pure Collagen | N/A | 1.58 ± 0.23 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the field of cell-free tooth regeneration.

Preparation of an Injectable Fibrin Scaffold Rich in Growth Factors

This protocol describes the preparation of an injectable fibrin scaffold (IFS) from whole blood, which can be used as a carrier for endogenous growth factors.[13][14][15]

Materials:

-

Anticoagulant (e.g., 3.8% sodium citrate)

-

Sterile collection tubes

-

Centrifuge

-

Pipettes and sterile tips

Protocol:

-

Collect whole blood from the subject into tubes containing an anticoagulant.

-

Centrifuge the blood at 3000 rpm for 10 minutes.[14]

-

Following centrifugation, three layers will be visible: the upper plasma layer, the middle buffy coat layer (containing platelets and white blood cells), and the bottom red blood cell layer.

-

Carefully collect the upper plasma and buffy coat layers to obtain the injectable fibrin scaffold. This fraction is rich in platelets and growth factors.

-

The IFS can be used immediately or stored according to the specific experimental requirements.

Surgical Procedure for Regenerative Endodontics in a Rat Model

This protocol outlines the surgical procedure for creating a pulp necrosis model in a rat molar and applying a cell-free regenerative therapy.[16][17][18]

Materials:

-

Anesthetic agents (e.g., ketamine/xylazine cocktail)

-

Dental drill with small round burs

-

Endodontic files (e.g., #08 K-file)

-

Irrigation solutions (e.g., 2.5% sodium hypochlorite, sterile saline)

-

Bi-antibiotic paste (e.g., ciprofloxacin and metronidazole)

-

Mineral Trioxide Aggregate (MTA)

-

Restorative material

Protocol:

-

Anesthetize a 25-day-old Wistar rat according to approved animal protocols.

-

Isolate the mandibular first molar.

-

Using a dental drill with a 1/4 round bur, create an access cavity to expose the pulp chamber.

-

Leave the pulp chamber open to the oral environment for 10 days to induce pulp necrosis and infection.

-

After 10 days, re-anesthetize the rat and isolate the tooth.

-

Gently clean the pulp chamber with a dental excavator and irrigate with 2.5% sodium hypochlorite followed by sterile saline.

-

Dry the canal and place a bi-antibiotic paste into the root canal system.

-

Seal the access cavity with a temporary restorative material.

-

After 15 days, re-anesthetize the rat, remove the temporary restoration and antibiotic paste.

-

Induce bleeding into the root canal by gently over-instrumenting with a small endodontic file to create a blood clot that will serve as a natural scaffold.

-

Alternatively, the prepared cell-free construct (e.g., growth factor-loaded scaffold) can be placed into the canal.

-

Place a layer of MTA over the blood clot or construct.

-

Restore the tooth with a permanent restorative material.

-

Euthanize the animals at predetermined time points (e.g., 30 days) for histological analysis.

Immunohistochemistry for Odontogenic Markers

This protocol describes the staining of regenerated tissue sections to identify the presence of odontoblast-specific proteins, such as Dentin Sialophosphoprotein (DSPP) and Dentin Matrix Protein 1 (DMP1).

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 10% normal serum)

-

Primary antibody (e.g., anti-DSPP, anti-DMP1)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in citrate buffer (pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Visualization:

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Gene Expression Analysis of Odontogenic Markers by RT-qPCR

This protocol details the quantification of gene expression for key odontogenic markers in regenerated pulp tissue.[19][20]

Materials:

-

Regenerated pulp tissue sample

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., DSPP, DMP1, RUNX2) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

Homogenize the tissue sample and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Conclusion and Future Directions

Cell-free molecular therapy represents a significant advancement in the quest for true biological regeneration of the dentin-pulp complex. By harnessing the body's own regenerative potential through the targeted delivery of signaling molecules, this approach offers a promising alternative to traditional dental treatments. The continued development of novel biomaterial scaffolds with controlled release kinetics, coupled with a deeper understanding of the complex interplay of signaling pathways involved in tooth regeneration, will undoubtedly pave the way for even more effective and predictable clinical therapies. Future research should focus on optimizing growth factor combinations and delivery systems, as well as on conducting long-term preclinical and clinical studies to validate the safety and efficacy of these innovative treatments. The ultimate goal is to translate these scientific advancements into readily available therapies that can restore the natural vitality and function of damaged teeth, thereby improving the quality of life for patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of regenerative endodontics: current protocols and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffolds for Dentin–Pulp Complex Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaffolds for Pulp Repair and Regeneration | Pocket Dentistry [pocketdentistry.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Injectable Fibrin Scaffold Rich in Growth Factors for Skin Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Injectable scaffolds: Preparation and application in dental and craniofacial regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. periodicos.sbu.unicamp.br [periodicos.sbu.unicamp.br]

- 17. Regenerative Dentistry: Animal Model for Regenerative Endodontology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of gene expression during odontogenic differentiation of cultured human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Engineering the Future of Dental Health: Exploring Molecular Advancements in Dental Pulp Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression of Osteogenic Genes in Dental Pulp and Their Correlations in Patients with Clinically Diagnosed Irreversible Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preclinical Administration Protocols for AT-035 (Izokibep)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AT-035, now known as izokibep (and formerly as ABY-035), is a novel, small protein therapeutic designed to selectively inhibit the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2][3][4] Developed using Affibody® technology, izokibep is an 18.6 kDa ligand trap composed of two IL-17A-specific Affibody® domains and an albumin-binding domain. This unique structure confers high potency and an extended plasma half-life.[1][3] Preclinical studies have demonstrated the efficacy of this compound in models of inflammation, paving the way for its clinical development in various autoimmune diseases, including psoriasis, psoriatic arthritis, and uveitis.[1][3]

These application notes provide a detailed overview of the administration protocols for this compound in key preclinical studies, designed to guide researchers in the replication and further investigation of its therapeutic potential.

Mechanism of Action: IL-17A Inhibition

This compound (izokibep) functions as a potent IL-17A antagonist. It acts as a ligand trap, with its two Affibody® domains binding to the IL-17A homodimer with high affinity. This binding prevents IL-17A from interacting with its receptor, IL-17R, on target cells such as keratinocytes and fibroblasts. By blocking this interaction, this compound inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.[1]

Figure 1: Mechanism of action of this compound (izokibep) in the IL-17A signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of this compound.

| In Vitro Efficacy | IC50 (ng/mL) |

| This compound (Izokibep) | 0.4 |

| Ixekizumab | 3.5 |

| Secukinumab | 41 |

| Table 1: In vitro potency of this compound in an NHDF cell assay, stimulated with 64 pM IL-17A and 10 fM IL-1β. The endpoint measured was IL-17A-induced IL-6 production.[1] |

| In Vivo Efficacy | Dose for Complete Inhibition (mg/kg) |

| This compound (Izokibep) | 0.1 |

| Ixekizumab | 3.0 |

| Secukinumab | 5.0 |

| Table 2: In vivo efficacy of this compound in a murine keratinocyte chemoattractant (KC) model. The endpoint was the inhibition of IL-17A-induced KC secretion.[1] |

Experimental Protocols

In Vitro Potency Assessment in Normal Human Dermal Fibroblasts (NHDF)

Objective: To determine the in vitro potency of this compound in inhibiting IL-17A-induced pro-inflammatory cytokine production.

Methodology:

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in appropriate fibroblast basal medium supplemented with growth factors.

-

Assay Preparation:

-

Prepare serial dilutions of this compound, ixekizumab, and secukinumab in an assay buffer.

-

The assay buffer consists of fibroblast basal medium with growth-promoting factors, 9 µM human serum albumin (HSA), 0.06 nM human IL-17A, and 10 fM IL-1β.[1]

-

-

Cell Stimulation:

-

Plate NHDFs in multi-well plates and allow them to adhere.

-

Add the prepared dilutions of the test molecules to the cells in triplicate.

-

Stimulate the cells for 16 hours.[1]

-

-

Endpoint Measurement:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using an IL-6-specific ELISA, following the manufacturer's instructions.[1]

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

-

Figure 2: Experimental workflow for the in vitro potency assessment of this compound.

In Vivo Efficacy in a Murine Keratinocyte Chemoattractant (KC) Model

Objective: To assess the in vivo efficacy of this compound in a murine model of IL-17A-driven inflammation.

Methodology:

-

Animal Model:

-

Drug Administration:

-

Administer this compound, ixekizumab, or secukinumab via subcutaneous injection at varying doses.

-

The specific vehicle and volume of administration are not detailed in the available literature.

-

-

Induction of Inflammation:

-

Administer human recombinant IL-17A subcutaneously to induce KC secretion.

-

The timing of this compound administration relative to the IL-17A challenge is not specified in the available literature.

-

-

Sample Collection and Analysis:

-

Collect relevant biological samples (e.g., plasma or tissue homogenates) at a predetermined time point after IL-17A administration.

-

Determine KC concentrations using a KC-quantification ELISA kit.[1]

-

-

Data Analysis:

-

Inhibit KC secretion in a dose-dependent manner for each compound.

-

Determine the dose required for complete inhibition of KC secretion.

-

Figure 3: Experimental workflow for the in vivo murine KC model.

Conclusion

The preclinical data for this compound (izokibep) demonstrate its high potency in neutralizing IL-17A both in vitro and in vivo. The administration protocols outlined in these application notes provide a foundation for further research into the therapeutic applications of this promising molecule. Future studies may explore different administration routes, dosing frequencies, and formulations to optimize its therapeutic index for various inflammatory and autoimmune conditions.

References

Revolutionizing Dentistry: A Guide to Animal Models for Tooth Regeneration Therapies

For Researchers, Scientists, and Drug Development Professionals